molecular formula C13H13N3O B5719611 N-(4-ethylphenyl)-2-pyrazinecarboxamide

N-(4-ethylphenyl)-2-pyrazinecarboxamide

Cat. No. B5719611
M. Wt: 227.26 g/mol
InChI Key: YAABJMRUUQSQBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the reaction of appropriate precursors under specific conditions to introduce the desired functional groups. For example, a series of 2,5-di(aryleneethynyl)pyrazine derivatives was synthesized through a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under Sonogashira conditions, highlighting a common strategy for synthesizing pyrazine derivatives with various substituents (Zhao et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of pyrazine derivatives, including N-substituted variants, often involves spectroscopic methods like FT-IR, FT-Raman, and NMR, as well as computational methods such as DFT calculations. For instance, the FT-IR and FT-Raman spectra of N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide provided insights into the molecular stability and reactive sites of the molecule, as determined by molecular dynamics simulations and DFT calculations (Ranjith et al., 2017).

Chemical Reactions and Properties

Pyrazinecarboxamides undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity towards electrophilic or nucleophilic attacks, as well as the susceptibility to mechanisms like autoxidation and hydrolysis, can be predicted through computational studies, including Fukui functions and bond dissociation energies. Such studies provide a comprehensive understanding of the chemical behavior of these compounds (Ranjith et al., 2017).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as solubility, melting points, and crystallinity, can be closely related to their molecular structure. For example, the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate provides insight into the intermolecular interactions that contribute to the compound's physical state and stability (Achutha et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, can be elucidated through various analytical techniques. For instance, the study of N-substituted pyrazinecarboxamide derivatives for antimicrobial activities demonstrated the potential biological interactions these compounds can exhibit, showing a pronounced effect against certain microbial strains (El-Wahab et al., 2006).

Mechanism of Action

Target of Action

N-(4-ethylphenyl)pyrazine-2-carboxamide, also known as N-(4-ethylphenyl)-2-pyrazinecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

The compound interacts with its target through hydrogen bonding and π-cation interaction . It has been found to have lower binding energy than pyrazinamide, a related compound, indicating a stronger interaction with the target . This interaction disrupts the normal functioning of the bacterium, leading to its inhibition .

Biochemical Pathways

It is known that the compound interferes with the synthesis of new fatty acids in the bacterium . Fatty acids are essential for the growth and replication of the bacterium, so this interference inhibits its proliferation .

Pharmacokinetics

The compound’s strong interaction with its target suggests that it may have good bioavailability .

Result of Action

The primary result of the action of N-(4-ethylphenyl)pyrazine-2-carboxamide is the inhibition of Mycobacterium tuberculosis H37Rv . By disrupting fatty acid synthesis, the compound prevents the bacterium from growing and replicating, effectively controlling the spread of tuberculosis .

Action Environment

The action of N-(4-ethylphenyl)pyrazine-2-carboxamide is influenced by environmental factors such as pH . The compound is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This specificity helps to target the bacterium while minimizing effects on other cells.

properties

IUPAC Name

N-(4-ethylphenyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAABJMRUUQSQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329795
Record name N-(4-ethylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

424818-79-1
Record name N-(4-ethylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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